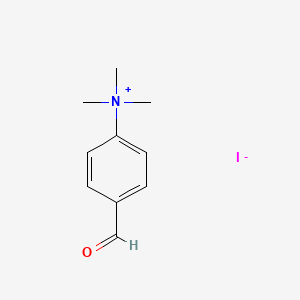
4-Fluorotoluene
Overview
Description
4-Fluorotoluene is a colorless liquid with an aromatic odor . It has a linear formula of CH3C6H4F and a molecular weight of 110.13 .
Synthesis Analysis
The synthesis of 4-Fluorotoluene involves cooling anhydrous hydrogen fluoride to 0-5 ℃, slowly dripping 2-chloro-4-aminotoluene, adding sodium nitrite after dissolution is finished, and keeping the temperature at 0-10 ℃ for 1 h . Then, pyrolysis is carried out, and the temperature is kept for 19-21h after the pyrolysis is finished .Molecular Structure Analysis
The linear formula of 4-Fluorotoluene is CH3C6H4F . The molecular weight is 110.13 .Chemical Reactions Analysis
Thermodynamic data were obtained for 4‐Fluorotoluene and correlated by methods of statistical mechanics to derive values of the chemical thermodynamic properties in the ideal‐gas state from 0° to 1500°K . A vibrational assignment consistent with the calorimetric data was obtained .Physical And Chemical Properties Analysis
4-Fluorotoluene has a melting point of -70.2°F and a boiling point of 116 °C . It has a vapor pressure of 39.81 mmHg . The chemical formula is C7H7F .Scientific Research Applications
Thermodynamic Properties and Internal Rotation
4-Fluorotoluene has been the subject of detailed thermodynamic studies. Scott et al. (1962) determined its chemical thermodynamic properties in the ideal-gas state, covering a range from 0° to 1500°K. Their research also involved vibrational assignments and showed that internal rotation is essentially free. This study provided critical data such as heat capacity, triple-point temperature, heat of fusion, vapor pressure, and thermodynamic functions for various states of 4-fluorotoluene (Scott et al., 1962).
Molecular Spectroscopy and Quantum Chemistry
In a study conducted by Nair et al. (2020), 2-chloro-4-fluorotoluene was analyzed using microwave spectroscopy and quantum chemistry. This work focused on understanding the internal rotation of the methyl group and the coupling effects from the chlorine nuclear quadrupole. They determined the torsional barrier and compared their findings with previous quantum chemical predictions (Nair et al., 2020).
Chemical Synthesis
The synthesis of 4-Fluoro-3-phenoxytoluene, a compound related to 4-fluorotoluene, was successfully achieved by Zhao Wenxian et al. (2004) through Ullmann coupling reaction. This process highlighted the efficiency of synthesizing fluorinated aromatic compounds, which are significant in various chemical industries (Zhao Wenxian et al., 2004).
Fungal Metabolism and Environmental Studies
Prenafeta-Boldú et al. (2001) investigated the metabolism of toluene (including 4-fluorotoluene) by fungi, using 19F nuclear magnetic resonance. This study provided insights into the biodegradation processes of fluorinated compounds, which are crucial for understanding environmental impacts and potential bioremediation strategies (Prenafeta-Boldú et al., 2001).
Catalysis and Green Chemistry
Research on solid acid catalysts for the nitration of fluorotoluenes, including 4-fluorotoluene, was conducted by Maurya et al. (2003). They demonstrated regioselective nitration using environmentally friendly methods, contributing to the development of greener synthetic pathways in chemical manufacturing (Maurya et al., 2003).
Mechanism of Action
Mode of Action
Like other aromatic compounds, it can participate in π-π stacking interactions with aromatic amino acids in proteins, which could potentially influence protein structure and function .
Biochemical Pathways
4-Fluorotoluene can undergo biotransformation under aerobic conditions via the electron donor or co-metabolic pathways . It has been reported that 4-fluorophenol can be utilized as the sole source of carbon and energy for certain strains of bacteria, indicating that 4-Fluorotoluene could potentially be metabolized in a similar manner .
Pharmacokinetics
Its small size and lack of polar functional groups suggest that it could be rapidly absorbed and distributed throughout the body .
Result of Action
Like other volatile organic compounds, it could potentially cause irritation to the respiratory tract if inhaled, and may have other toxic effects depending on the dose and duration of exposure .
Action Environment
The action of 4-Fluorotoluene can be influenced by various environmental factors. For example, its volatility and lipophilicity could enhance its absorption and distribution in the body. Additionally, its stability and reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPPGUCZBJXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059852 | |
| Record name | p-Fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-fluorotoluene appears as a colorless liquid with an aromatic odor. May float or sink in water. (USCG, 1999) | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
241.9 °F at 760 mmHg (USCG, 1999) | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
105 °F (USCG, 1999) | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0007 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
39.81 mmHg (USCG, 1999) | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
4-Fluorotoluene | |
CAS RN |
352-32-9, 2194-09-4 | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzyl radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002194094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-FLUOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUD6WZ1B8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-70.2 °F (USCG, 1999) | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of p-fluorotoluene?
A1: The molecular formula of p-fluorotoluene is C7H7F, and its molecular weight is 110.13 g/mol.
Q2: What spectroscopic data is available for p-fluorotoluene?
A2: Researchers have employed various spectroscopic techniques to characterize p-fluorotoluene. These include:
- Infrared (IR) spectroscopy: Used to identify functional groups and study vibrational modes, including those related to methyl internal rotation. [, , , ]
- Raman spectroscopy: Provides complementary information to IR spectroscopy, particularly useful for studying low-frequency vibrations. []
- UV-Vis spectroscopy: Used to study electronic transitions and excited state dynamics. [, , , , ]
- Fluorescence spectroscopy: Provides information about excited state dynamics, including vibrational predissociation in van der Waals complexes. [, ]
- Laser photoelectron spectroscopy: Used to study the electronic structure and vibrational frequencies of ions. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and bonding in the molecule, particularly useful for studying long-range spin-spin coupling constants between fluorine and hydrogen nuclei. [, , , , ]
- Mass spectrometry: Used to determine the mass-to-charge ratio of ions, important for studying fragmentation patterns and identifying reaction products. [, ]
Q3: How does the methyl group in p-fluorotoluene influence its properties compared to fluorobenzene?
A3: The methyl group in p-fluorotoluene plays a significant role in its photophysical and photochemical properties. Upon UV excitation, the molecule exhibits a lower threshold for intramolecular vibrational redistribution (IVR) compared to fluorobenzene. [, ] This is attributed to the coupling of ring vibrations with the methyl torsion, facilitating energy flow between different vibrational modes. [, , ] Moreover, the presence of the methyl group influences the dissociation pathways and internal energy distribution of HF upon photodissociation at 193 nm. []
Q4: How does p-fluorotoluene interact with argon in a van der Waals complex?
A4: Microwave spectroscopy reveals that in the p-fluorotoluene-argon complex, the argon atom sits above the aromatic ring, influencing the barrier height of the methyl internal rotation. [] This interaction also affects vibrational predissociation (VP) from the excited state of the complex, exhibiting unusual characteristics compared to other aromatic van der Waals complexes. [, ]
Q5: How does p-fluorotoluene form complexes with ammonia?
A5: Studies have identified two distinct conformers of the p-fluorotoluene-ammonia complex. One conformer involves a π-hydrogen bond between an ammonia hydrogen and the aromatic ring, while the other features a double-hydrogen bond between the ammonia and the fluorine atom in the plane of the ring. [, ] The methyl group in p-fluorotoluene appears to stabilize the π-hydrogen bonded complex by increasing the electron density in the ring. [, ]
Q6: What are the known applications of p-fluorotoluene in synthetic chemistry?
A6: p-Fluorotoluene serves as a valuable starting material for synthesizing various compounds, including:
- p-Fluorobenzaldehyde: Synthesized by oxidizing p-fluorotoluene using various methods, including catalytic oxidation with cobalt/manganese/bromine systems [], manganese sesquioxide [], and enzymatic oxidation with laccase from Pleurotus ostreatus [].
- p-Fluorobenzoyl chloride: Prepared from p-fluorotoluene through a multi-step synthesis involving photochlorination, hydrolysis, and vacuum distillation. []
- 4-Fluoro-3-phenoxytoluene: Synthesized via an Ullmann coupling reaction between 3-bromo-4-fluorotoluene and phenol. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















